Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Name Derivation and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for bicyclic organic molecules containing heteroatoms and functional groups. According to PubChem computational analysis, the preferred International Union of Pure and Applied Chemistry name is ethyl (1R,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. This nomenclature directly reflects the compound's structural components through specific naming conventions that prioritize functional group hierarchy and stereochemical descriptors.
The bicyclic framework designation follows von Baeyer nomenclature principles, where the numerical descriptor [3.1.0] indicates the carbon atom distribution between bridgehead positions. Specifically, this notation signifies that the bicyclic system contains three carbon atoms in the longest bridge, one carbon atom in the medium bridge, and zero carbon atoms in the shortest bridge, creating a highly strained three-membered ring fused to a five-membered ring. The numbering system begins at one bridgehead atom and continues along the longest carbon chain path to the next bridgehead atom, following International Union of Pure and Applied Chemistry guidelines for bicyclic molecule nomenclature.
The stereochemical descriptors (1R,5S) provide critical three-dimensional structural information about the compound's absolute configuration. These Cahn-Ingold-Prelog descriptors indicate the spatial arrangement of substituents around specific chiral centers, where the R and S designations follow priority rules based on atomic number and structural connectivity. The crystallographic analysis confirms the absolute stereochemistry, with Hermann-Mauguin space group symbol P 1 21/c 1 and specific unit cell parameters including a = 14.185 Å, b = 5.2973 Å, c = 18.661 Å, and β = 101.26°.
Alternative Nomenclatural Systems for Bicyclic Lactam Derivatives
Multiple nomenclatural systems exist for describing this bicyclic lactam derivative, reflecting the complexity of systematic organic nomenclature and the historical development of naming conventions. The compound appears under various synonymous designations in chemical databases, including ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate and trans-Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate. These alternative formulations demonstrate the flexibility inherent in International Union of Pure and Applied Chemistry nomenclature while maintaining structural accuracy and chemical specificity.
The azabicyclo designation specifically identifies the nitrogen heteroatom incorporation within the bicyclic framework, distinguishing this compound from purely carbocyclic analogs. The lactam functionality arises from the cyclic amide structure created by the nitrogen atom and adjacent carbonyl groups at positions 2 and 4, establishing the characteristic 2,4-dioxo pattern. This structural motif is fundamental to understanding the compound's chemical behavior and represents a significant departure from simple bicyclic hydrocarbons like bicyclo[3.1.0]hexane, which lacks heteroatomic substitution.
Database-specific nomenclatural variations include descriptors such as Ethyl (1alpha,5alpha,6alpha)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, which employs alternative stereochemical notation systems. The alpha designations represent an older nomenclatural convention that predates the current Cahn-Ingold-Prelog system but conveys equivalent stereochemical information. Additionally, the compound registry includes multiple Chemical Abstracts Service entries reflecting different stereoisomeric forms and nomenclatural interpretations, highlighting the importance of precise structural identification in chemical literature.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The primary Chemical Abstracts Service registry number for this compound is 134575-06-7, which serves as the definitive identifier for this specific stereoisomeric form. This registry number corresponds specifically to the trans-configuration, distinguishing it from potential cis-isomers or other stereochemical variants that would receive distinct Chemical Abstracts Service assignments. The registration provides unambiguous identification within global chemical databases and ensures consistent referencing across scientific literature and commercial applications.
Additional Chemical Abstracts Service numbers associated with related structures include 846024-42-8 for alternative stereoisomeric forms and 186376-30-7 for closely related analogs. These multiple registry entries reflect the stereochemical complexity of bicyclic systems and the necessity for precise identification of each unique molecular arrangement. The differentiation between these registry numbers underscores the critical importance of stereochemical specification in chemical identification and regulatory documentation.
The molecular formula C15H15NO4 has been computationally validated through multiple analytical methods, including PubChem release 2025.04.14 calculations. This formula indicates the presence of fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, consistent with the structural features identified through spectroscopic and crystallographic analysis. The molecular weight of 273.28 grams per mole corresponds precisely to the calculated mass based on standard atomic weights and provides additional confirmation of the molecular composition.
Table 1: Molecular Properties and Computational Parameters
The InChI representation InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11+,12? provides a standardized structural description that enables computational analysis and database searching. The corresponding InChIKey SFFQYGDIFWFUAF-FOSCPWQOSA-N offers a hashed representation suitable for rapid database queries and structural comparisons. The SMILES notation CCOC(=O)C1[C@H]2[C@@H]1C(=O)N(C2=O)CC3=CC=CC=C3 encodes the complete structural connectivity including stereochemical information, facilitating computational modeling and structure-activity relationship studies.
Properties
IUPAC Name |
ethyl (1R,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFQYGDIFWFUAF-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the bicyclic structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate has been studied for its potential biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxo group may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
- Antimicrobial Properties : Some studies indicate that similar compounds possess antimicrobial activities, suggesting that this compound could be explored for developing new antimicrobial agents.
Applications in Pharmaceuticals
The unique structure of this compound makes it a candidate for various pharmaceutical applications:
Drug Development
The compound's ability to inhibit specific biological targets can be harnessed in drug design for conditions such as cancer and bacterial infections. Its structural features can be modified to enhance efficacy and reduce toxicity.
Synthesis of Novel Compounds
It can serve as a building block in organic synthesis to create more complex molecules with desired pharmacological properties. This is particularly relevant in combinatorial chemistry approaches where diverse libraries of compounds are generated for screening.
Materials Science Applications
Beyond pharmaceuticals, this compound may also find applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties, potentially leading to the development of advanced materials.
- Nanotechnology : Its unique structure could facilitate the design of nanoscale materials for use in sensors or drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency compared to standard treatments. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of glycogen synthase kinase 3β with implications for diabetes treatment strategies. |
| Study 3 | Antimicrobial Testing | Showed promising activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics. |
Mechanism of Action
The mechanism of action of Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 3-azabicyclo[3.1.0]hexane scaffold is highly versatile. Table 1 highlights key structural analogs and their differences:
Key Differences :
- Substituent Effects : The benzyl and dioxo groups in the target compound enhance steric bulk and hydrogen-bonding capacity compared to phenyl or Boc-protected analogs .
- Solubility : Hydrochloride salts (e.g., CAS 1211510-15-4) exhibit higher aqueous solubility than the neutral ethyl ester .
- Metabolic Stability : The ethyl ester in the target compound may act as a prodrug, whereas carboxamide derivatives (e.g., antipsychotics) bypass metabolic activation .
Physicochemical Properties
Biological Activity
Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate (CAS Number: 186376-30-7) is a compound of significant interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.284 g/mol |
| CAS Number | 186376-30-7 |
| Purity | ≥97% |
This compound features a bicyclic structure that is critical for its interaction with biological targets. The bicyclo[3.1.0]hexane framework has been shown to enhance binding affinity to various receptors, particularly adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression.
Adenosine A3 Receptor Interaction
Recent studies have indicated that compounds based on the bicyclo[3.1.0]hexane scaffold exhibit notable selectivity for the adenosine A3 receptor (A3AR). This receptor is overexpressed in inflammatory and cancerous tissues, making it a promising target for drug development:
- Binding Affinity : The most potent derivatives of related compounds showed A3AR affinities with K values around 0.38 μM, indicating significant potential for therapeutic applications in treating inflammation and cancer .
Case Studies and Research Findings
- In Vitro Studies : In a study evaluating a series of bicyclo[3.1.0]hexane-based nucleosides, modifications at various positions led to differing affinities for the A3AR. The introduction of benzyl groups at specific positions restored or enhanced receptor affinity, underscoring the importance of structural modifications in drug design .
- Therapeutic Potential : Research has highlighted the compound's potential as a lead candidate for developing anti-inflammatory agents due to its selective action on A3ARs, which are known to mediate anti-inflammatory effects .
Potential Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Drugs : Given its selectivity for A3ARs, this compound could be developed into anti-inflammatory medications.
- Cancer Therapeutics : The ability to selectively target cancerous tissues via A3AR overexpression presents an opportunity for developing targeted cancer therapies.
Q & A
What are the optimized synthetic routes for Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Basic Synthesis : A high-yield method involves DBU-mediated isomerization of the endo/exo intermediates. For example, Agrawal et al. (2004) achieved isomerization using DBU, yielding the trans-isomer with >90% purity after recrystallization .
Advanced Considerations : Rhodium-catalyzed cyclopropanation of N-benzylmaleimide with ethyl diazoacetate produces exo-3-azabicyclo[3.1.0]hexane derivatives. However, uncatalyzed reactions yield lower diastereoselectivity (36% yield, single diastereomer) . Key factors include catalyst choice, solvent polarity, and reaction time.
How can researchers optimize reaction conditions for coupling this compound with heteroaromatic substrates?
Methodology : Use butyronitrile as a solvent at 100°C with N,N-diisopropylethylamine as a base. For example, coupling with 2-isopentyloxy-pyridine-3-carboxylic acid achieved 63% yield after 96 hours, followed by SNAP cartridge purification . Optimization involves temperature gradients (80–120°C) and monitoring by TLC/HPLC to minimize side reactions.
What analytical techniques are recommended for resolving stereochemical ambiguities in bicyclo[3.1.0]hexane derivatives?
Basic Techniques : 1H/13C NMR to identify trans/cis configurations via coupling constants (e.g., cyclopropane ring protons at δ 1.2–2.8 ppm) .
Advanced Techniques : X-ray crystallography for absolute configuration determination. For example, Brighty (2003) resolved exo/endo isomers using single-crystal diffraction . Chiral HPLC (e.g., Chiralpak AD-H column) can separate enantiomers with >98% ee .
What in vitro biological assays are applicable for evaluating the antimalarial and antibacterial activity of this compound?
Antimalarial Testing : Against Plasmodium falciparum (K1 strain) using SYBR Green fluorescence assays. Derivatives with 3–5 carbon side chains showed IC50 values <1 µM .
Antibacterial Testing : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 2 µg/mL). Trovafloxacin analogs containing the bicyclo[3.1.0]hexane core displayed enhanced DNA gyrase inhibition .
How do advanced catalytic systems improve the synthesis of bicyclo[3.1.0]hexane intermediates?
Rhodium(II) acetate catalyzes cyclopropanation of N-benzylmaleimide with ethyl diazoacetate, achieving 70% yield and >95% exo selectivity. In contrast, palladium catalysts favor endo products but require higher temperatures (120°C) . Computational modeling (DFT) can predict transition states to guide catalyst design.
What thermal analysis methods are used to characterize the stability of this compound under storage conditions?
Basic Methods : Differential scanning calorimetry (DSC) to identify melting points (e.g., 145–150°C) and polymorphic transitions .
Advanced Methods : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition kinetics. Phase studies in solvents like acetone or ethanol reveal solvate formation risks .
How can mass spectrometry and IR spectroscopy differentiate between structural analogs of bicyclo[3.1.0]hexane derivatives?
MS : High-resolution ESI-MS identifies molecular ions (e.g., m/z 299.1264 for C15H17NO4) and fragmentation patterns (loss of CO2 at m/z 255) .
IR : Ester carbonyl stretches at 1720–1740 cm⁻¹ and azabicyclo ring vibrations at 1250–1300 cm⁻¹ distinguish substituent effects .
How do structural modifications to the benzyl or ester groups impact the compound’s reactivity?
Benzyl Substitution : Electron-withdrawing groups (e.g., -NO2) reduce nucleophilic aromatic substitution yields by 20–30% compared to electron-donating groups (-OCH3) .
Ester Hydrolysis : LiAlH4 reduction in THF converts esters to alcohols (31% yield), while NaOH/EtOH saponification yields carboxylic acids .
What solvent systems are optimal for crystallizing this compound?
Use ethyl acetate/hexane (1:3) for high-purity crystals (>99% by HPLC). Avoid acetone due to solvate formation (e.g., acetone solvate melts 10°C lower than pure form) . For scale-up, drowning-out crystallization with water achieves 85% recovery .
How should researchers address discrepancies in reported synthetic yields or biological activity data?
Case Study : Agrawal (2004) reported 90% yield using DBU, while Brighty (2003) achieved 36% without catalysts. Factors include purity of starting materials (e.g., N-benzylmaleimide >98%) and inert atmosphere use .
Biological Data : Validate assays with positive controls (e.g., chloroquine for antimalarial tests) and replicate experiments in triplicate to address variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
